3-Methylfluoranthene CAS number and properties
3-Methylfluoranthene CAS number and properties
Technical Monograph: 3-Methylfluoranthene CAS Number: 1706-01-0 Classification: Methylated Polycyclic Aromatic Hydrocarbon (Me-PAH)
Part 1: Executive Summary
3-Methylfluoranthene (3-MeFA) represents a critical distinct class of environmental carcinogens. Unlike unsubstituted polycyclic aromatic hydrocarbons (PAHs) which typically require metabolic activation via the "bay-region" diol-epoxide pathway, 3-MeFA undergoes bioactivation primarily through benzylic hydroxylation . This mechanistic divergence makes it a vital reference standard in toxicology and drug metabolism research, particularly when assessing the mutagenic potential of complex environmental mixtures (e.g., diesel exhaust, cigarette smoke).
This guide provides a rigorous technical overview of 3-MeFA, synthesizing its physicochemical properties, unique metabolic pathways, and validated analytical protocols for its detection in biological and environmental matrices.
Part 2: Physicochemical Identity & Properties
Precise identification of 3-MeFA is complicated by the existence of multiple positional isomers (1-, 2-, 7-, and 8-methylfluoranthene). The following data establishes the definitive baseline for the 3-methyl isomer.
Table 1: Physicochemical Profile
| Property | Value | Technical Note |
| CAS Registry Number | 1706-01-0 | Distinct from 1-MeFA (25889-60-5) and 2-MeFA (1705-85-7). |
| IUPAC Name | 3-Methylfluoranthene | |
| Molecular Formula | C₁₇H₁₂ | |
| Molecular Weight | 216.28 g/mol | |
| Melting Point | 65–66 °C | Solid at room temperature.[1] |
| Boiling Point | ~387 °C (at 760 mmHg) | High thermal stability.[2] |
| LogP (Octanol/Water) | 4.80 (Estimated) | Highly lipophilic; bioaccumulates in adipose tissue. |
| Solubility | Soluble in Toluene, DCM, CHCl₃ | Practically insoluble in water (< 1 µg/L). |
| UV/Vis Absorption | λmax ~236, 287, 340 nm | Characteristic fluoranthene backbone signature. |
Part 3: Synthesis & Isolation Methodologies
Direct synthesis is preferred over isolation from coal tar due to the difficulty in separating the 3-isomer from the thermodynamically stable 1- and 8-isomers.
Protocol A: Decarboxylation of 3-Fluoranthenylacetic Acid
This method, adapted from classical routes (Tucker, 1952), ensures high regioselectivity.
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Precursor Synthesis: React fluoranthene with formaldehyde and HCl (Blanc chloromethylation) to yield a mixture of chloromethylfluoranthenes. Isolate the 3-isomer via fractional crystallization.
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Cyanation: Convert 3-chloromethylfluoranthene to 3-cyanomethylfluoranthene using KCN in refluxing ethanol.
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Hydrolysis: Acid hydrolysis (H₂SO₄) yields 3-fluoranthenylacetic acid.
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Decarboxylation (Key Step):
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Reagent: Copper powder (catalyst) in quinoline.
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Conditions: Heat to 200–220 °C for 2 hours.
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Mechanism: Thermal decarboxylation releases CO₂, yielding pure 3-methylfluoranthene.
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Purification: Sublimation followed by recrystallization from ethanol.
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Part 4: Analytical Methodologies (GC-MS)
Differentiation of methylfluoranthene isomers is the primary analytical challenge. Standard non-polar columns (e.g., DB-5) often fail to resolve 3-MeFA from 2-MeFA.
Recommended Chromatographic Protocol
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Instrument: Agilent 7890/5977 GC-MS (or equivalent).
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Column: DB-EUPAH or Restek Rxi-17Sil MS (20m x 0.18mm x 0.14µm).
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Rationale: These phases utilize moderate polarity to separate isomers based on shape selectivity (aspect ratio) rather than just boiling point.
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Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
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Temperature Program:
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Hold at 80 °C for 1 min.
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Ramp 20 °C/min to 250 °C.
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Ramp 4 °C/min to 300 °C.
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Hold 5 min.
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Mass Spectrometry (SIM Mode):
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Target Ion: m/z 216.1 (Molecular Ion).
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Qualifier Ions: m/z 215.1 ([M-H]⁺), m/z 107.0 (Doubly charged).
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Part 5: Toxicology & Biological Mechanism[3][4][5]
The bioactivation of 3-MeFA challenges the standard "Bay-Region Theory" applicable to Benzo[a]pyrene. Instead, 3-MeFA follows a benzylic oxidation pathway , making it a unique probe for Sulfotransferase (SULT) activity.
Mechanism of Action
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Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A1/1B1) oxidize the methyl group to form 3-hydroxymethylfluoranthene .
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Esterification: The hydroxyl group is conjugated by sulfotransferases (SULTs) to form a sulfate ester.
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Adduct Formation: The sulfate ester is unstable and spontaneously degrades into a reactive benzylic carbonium ion, which covalently binds to exocyclic amino groups of DNA (guanine and adenine).
Pathway Visualization
Figure 1: The metabolic activation pathway of 3-MeFA, highlighting the critical role of sulfotransferase-mediated bioactivation.
Part 6: Safety & Handling
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Hazard Classification: Carcinogen (Category 1B), Mutagen (Category 2).
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Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC).
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Deactivation: Contaminated surfaces should be treated with a surfactant-solvent system (e.g., 5% SDS in ethanol) followed by UV oxidation if available. Avoid simple bleach, which may not fully degrade the aromatic core.
References
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Tucker, S. H. (1952).[3] Synthesis of fluoranthenes.[2][3] Part IX. 3-Methylfluoranthene.[4][3] Journal of the Chemical Society, 803-805.
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LaVoie, E. J., et al. (1982). Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene.[4] Cancer Research, 42(10), 4045–4049.
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ChemicalBook. (n.d.).[5] 3-Methylfluoranthene Product Properties and CAS 1706-01-0.[1][2][5][6]
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National Institute of Standards and Technology (NIST). (2023).[7] Mass Spectrum of 3-Methylfluoranthene. NIST Chemistry WebBook.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-Methylfluoranthene|lookchem [lookchem.com]
- 3. 146. Synthesis of fluoranthenes. Part IX. 3-Methylfluoranthene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 3-METHYLFLUORANTHENE | 1706-01-0 [chemicalbook.com]
- 7. gcms.cz [gcms.cz]
